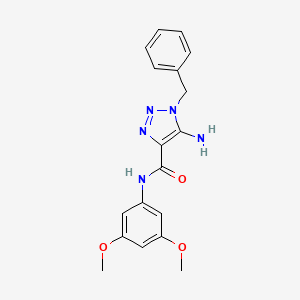

5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-25-14-8-13(9-15(10-14)26-2)20-18(24)16-17(19)23(22-21-16)11-12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXZEWSWFFHYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from benzylamine, while the alkyne precursor can be derived from propargyl alcohol.

-

Introduction of the Amino Group: : The amino group at the 5-position of the triazole ring can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

-

Attachment of the Benzyl and Dimethoxyphenyl Groups: : The benzyl group can be introduced via a benzylation reaction, while the dimethoxyphenyl group can be attached through an amide coupling reaction using 3,5-dimethoxybenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to ring-opened products or amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxamide group could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the amino and benzyl groups can enhance binding affinity and specificity. The dimethoxyphenyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole Derivatives: Compounds like 1-benzyl-4-phenyl-1H-1,2,3-triazole and 1-(3,5-dimethoxyphenyl)-4-phenyl-1H-1,2,3-triazole share structural similarities with 5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.

Carboxamide Derivatives: Compounds such as N-benzyl-3,5-dimethoxybenzamide and N-(3,5-dimethoxyphenyl)-4-aminobenzamide are structurally related due to the presence of the carboxamide group.

Uniqueness

The uniqueness of 5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and the dimethoxyphenyl group enhances its potential for diverse applications, setting it apart from other similar compounds.

Biological Activity

5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly against parasitic diseases and cancer. This article delves into its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and is characterized by the presence of a benzyl group and dimethoxyphenyl substituents. Its molecular formula is with a molecular weight of approximately 367.41 g/mol. The structural features contribute to its lipophilicity and biological activity.

Antiparasitic Activity

Research indicates that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. In a study involving phenotypic high content screening against infected VERO cells, optimized compounds demonstrated submicromolar activity (pEC50 > 6) and significant suppression of parasite burden in mouse models . Notably, modifications at the para-position of the benzyl ring were found to enhance metabolic stability and potency .

Anticancer Activity

The compound has also shown promise as an anticancer agent. Similar triazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, compounds with a triazole core have been reported to inhibit the growth of lung cancer, brain cancer, colorectal cancer, and others . The structure-activity relationship studies suggest that specific substituents on the triazole ring can significantly influence anticancer potency.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the biological activity of 5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is highly dependent on the nature of substituents on the benzyl ring. For example:

- Removal of thiomethyl : Reduced activity more than tenfold.

- Replacement with isopropyl : Increased activity tenfold (pEC50 = 7.4).

- Cyclopropyl and -OCF3 groups : Showed good activity, indicating that these groups may occupy hydrophobic binding pockets .

Study on Chagas Disease Treatment

In a comprehensive study aimed at developing new treatments for Chagas disease, several derivatives were synthesized and tested for their efficacy against T. cruzi. The most potent compounds demonstrated significant reductions in parasitic load in vivo models while maintaining favorable pharmacokinetic profiles .

Anticancer Screening

In another study focusing on anticancer properties, various triazole derivatives were screened against multiple cancer cell lines. The results indicated that modifications to the triazole scaffold could enhance cytotoxicity significantly. For instance, certain analogs exhibited IC50 values in low micromolar ranges against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodology : A common approach involves condensation reactions of substituted benzaldehydes with triazole precursors. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzaldehyde derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours yields triazole derivatives . Pressure reduction and solvent evaporation are critical for isolating the product. Variations in substituents (e.g., methoxy vs. halogen groups) require adjustments in stoichiometry and reaction time.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns (e.g., benzyl and dimethoxyphenyl groups).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, theoretical MW 352.14 g/mol).

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (ethanol, chloroform) to guide experimental design. Note that triazole derivatives often exhibit low aqueous solubility, necessitating co-solvents like DMSO for biological assays .

Q. What are the primary biological targets or enzyme systems influenced by this compound?

- Methodology : Screen against enzyme panels (e.g., kinases, hydrolases) using fluorometric or colorimetric assays. For example, triazole carboxamides are known to inhibit carbonic anhydrase isoforms by binding to the active site zinc ion, as demonstrated in structurally similar compounds like 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide . Dose-response curves (IC) and molecular docking studies (e.g., AutoDock Vina) can validate target specificity.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Methodology :

- Model Selection : Compare results in cell-free (e.g., recombinant enzyme assays) vs. cellular (e.g., cancer cell lines) systems to distinguish direct enzyme inhibition from off-target effects.

- Metabolic Stability : Assess compound stability in liver microsomes to identify metabolic byproducts that may alter activity .

- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical tools (e.g., ANOVA with post-hoc tests) to account for variability.

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Methodology :

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) or employ prodrug approaches (e.g., esterification of the carboxamide).

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility, as demonstrated for related triazole derivatives .

- Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models with HPLC-MS quantification of plasma concentrations.

Q. How can factorial design optimize multi-step synthesis or biological testing protocols?

- Methodology : Apply a 2 factorial design to evaluate critical variables (e.g., temperature, catalyst concentration, solvent polarity). For example, varying reaction time (4–8 hours) and acid catalyst volume (3–7 drops) in triazole synthesis can identify conditions that maximize yield while minimizing side products . Response surface methodology (RSM) further refines optimal parameters.

Q. What theoretical frameworks guide mechanistic studies of this compound’s enzyme inhibition?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactive sites.

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme binding interactions over 100-ns trajectories to identify stable conformations and key residues (e.g., histidine or aspartate in carbonic anhydrase) .

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).

Future Directions

- Investigate synergistic effects with existing therapeutics (e.g., cisplatin in cancer models).

- Develop biomarker-driven assays to correlate target engagement with phenotypic outcomes.

- Explore crystallography to resolve 3D structures of compound-enzyme complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.